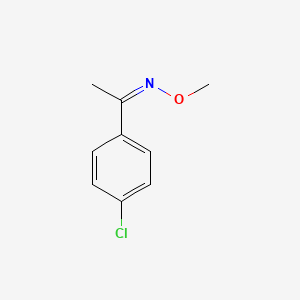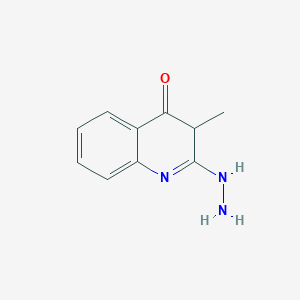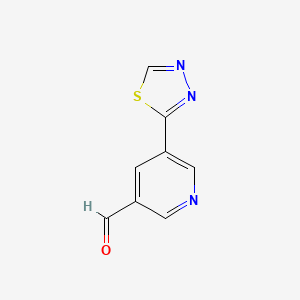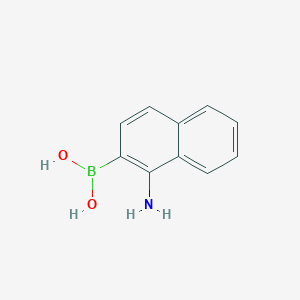
8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carbaldehyde with methyl-substituted derivatives. One common method involves the use of basic alumina and 2-propanol, where the reaction mixture is heated at 75°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as chloroacetone in the presence of anhydrous potassium carbonate and catalytic amounts of potassium iodide are used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives, including benzo[b]furan and benzo[b]cyclopropa[e]pyrans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific protein kinases and activating apoptotic pathways . This makes it a promising candidate for further research in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-1-benzopyran-3-carbaldehyde: A precursor in the synthesis of 8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde.
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Another benzopyran derivative with similar structural features.
Uniqueness
This compound is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a therapeutic agent compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
61466-64-6 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
8-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-3-2-4-9-10(13)8(5-12)6-14-11(7)9/h2-6H,1H3 |
InChI-Schlüssel |
XGEOACJQBOXGAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)

![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)






![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
